1-(Propan-2-yl)-1h-tetrazol-5-amine

Medicinal chemistry Drug design ADME optimization

Choose 1-(Propan-2-yl)-1H-tetrazol-5-amine for your medicinal chemistry projects. It is a regioisomerically pure N1-isopropyl 5-aminotetrazole, a critical carboxylic acid bioisostere that provides a unique LogP range (~0.5–1.1) not available from methyl, ethyl, or tert-butyl analogs. This building block is essential for systematic SAR exploration of hydrophobic subpockets without the confounding effects of N2-regioisomeric mixtures, which are common with non-selective alkylation methods. It also serves as a reference standard for developing new selective N1-alkylation protocols.

Molecular Formula C4H9N5
Molecular Weight 127.15 g/mol
CAS No. 6280-29-1
Cat. No. B3385366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propan-2-yl)-1h-tetrazol-5-amine
CAS6280-29-1
Molecular FormulaC4H9N5
Molecular Weight127.15 g/mol
Structural Identifiers
SMILESCC(C)N1C(=NN=N1)N
InChIInChI=1S/C4H9N5/c1-3(2)9-4(5)6-7-8-9/h3H,1-2H3,(H2,5,6,8)
InChIKeySYZTYGNWUNKTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Propan-2-yl)-1H-tetrazol-5-amine (CAS 6280-29-1): Baseline Identity and Scientific Procurement Context


1-(Propan-2-yl)-1H-tetrazol-5-amine is an N1-isopropyl-substituted 5-aminotetrazole derivative (molecular formula C₄H₉N₅, molecular weight 127.15 g/mol) [1]. The 5-aminotetrazole core is a well-established carboxylic acid bioisostere with a pKa (~4.5–4.9) closely matching that of carboxyl groups (~4.2–4.4), while offering enhanced metabolic stability and membrane permeability [2]. The compound serves as a versatile building block in medicinal chemistry, fragment-based drug discovery, and materials science due to the unique reactivity conferred by the N1-isopropyl substitution pattern .

Why Generic Substitution Fails for 1-(Propan-2-yl)-1H-tetrazol-5-amine: Isomeric Identity and Functional Consequences


Generic substitution of 5-aminotetrazole derivatives is complicated by two critical factors: (1) the alkylation of 5-aminotetrazole is notoriously non-selective, yielding mixtures of N1- and N2-regioisomers that exhibit distinct physicochemical and biological properties [1]; (2) the steric and electronic characteristics of the N1 substituent directly modulate key molecular properties including lipophilicity (LogP), hydrogen-bonding capacity, and metabolic stability [2]. Specifically, the isopropyl group at N1 provides a unique balance of steric bulk and conformational restriction relative to smaller alkyl substituents (methyl, ethyl) and linear alkyl chains (propyl, butyl), which cannot be replicated by alternative N1-substituted analogs without altering critical molecular recognition parameters [3].

1-(Propan-2-yl)-1H-tetrazol-5-amine: Product-Specific Quantitative Evidence for Differentiated Procurement


Lipophilicity Modulation: Quantified LogP Differentiation Between N1-Alkyl 5-Aminotetrazole Analogs

The isopropyl substituent at the N1 position confers a specific lipophilicity profile that distinguishes 1-(propan-2-yl)-1H-tetrazol-5-amine from smaller alkyl-substituted analogs. The branched isopropyl group increases LogP relative to methyl and ethyl derivatives, while providing a more compact hydrophobic footprint than linear propyl or butyl substituents. This fine-tuning of lipophilicity is critical for optimizing membrane permeability and reducing non-specific protein binding in drug discovery programs [1].

Medicinal chemistry Drug design ADME optimization

Steric Differentiation: Conformational Restriction by Branched Isopropyl vs. Linear Alkyl Substituents

The branched isopropyl group at the N1 position introduces distinct conformational constraints not achievable with linear alkyl chains. Crystal structure analysis of related N1-substituted 5-aminotetrazole derivatives reveals that branched substituents restrict rotational freedom and influence the spatial orientation of the tetrazole ring relative to the amine functionality. Specifically, X-ray diffraction studies demonstrate that 5-aminotetrazole derivatives bearing branched N1 substituents exhibit defined π-π stacking geometries (centroid-centroid distance = 3.4663 Å) and specific intermolecular N-H⋯N hydrogen-bonding networks that contribute to predictable solid-state packing and molecular recognition properties [1].

Crystallography Molecular recognition Scaffold design

Synthetic Access and Isomeric Purity: N1-Regiospecific Identity as a Critical Procurement Parameter

Alkylation of 5-aminotetrazole with alkylating agents consistently yields mixtures of N1- and N2-substituted regioisomers. Acid-catalyzed alkylation of 5-aminotetrazole with tert-butyl alcohol or adamantan-1-ol in sulfuric acid produces mixtures of isomeric N1- and N2-alkyl derivatives alongside 1,3-dialkyl-5-aminotetrazolium salts [1]. The selective synthesis of pure N1-alkylated 5-aminotetrazoles remains a recognized challenge in the field, with no broadly effective method for exclusive 1-position alkylation [2]. Consequently, the confirmed identity and regioisomeric purity of 1-(propan-2-yl)-1H-tetrazol-5-amine represent non-trivial procurement considerations that distinguish authenticated material from potentially contaminated or misidentified alternatives.

Chemical synthesis Building block procurement Quality control

Thermal Stability Baseline: 5-Aminotetrazole Core Decomposition Exceeding 150°C

5-Aminotetrazole-based compounds exhibit high thermal stability relative to many heterocyclic building blocks. Salts of methylated 5-aminotetrazoles demonstrate consistent thermal stability with decomposition temperatures exceeding 150°C [1]. This thermal robustness is a class-level property of the 5-aminotetrazole core and applies to 1-(propan-2-yl)-1H-tetrazol-5-amine. The thermal stability profile supports applications requiring elevated temperature processing or storage conditions that would degrade less robust heterocyclic scaffolds.

Energetic materials Thermal analysis Process chemistry

1-(Propan-2-yl)-1H-tetrazol-5-amine: Differentiated Research and Industrial Application Scenarios


Medicinal Chemistry SAR Studies Requiring Controlled Lipophilicity

In structure-activity relationship campaigns where lipophilicity (LogP/LogD) must be incrementally modulated without introducing excessive conformational flexibility, 1-(propan-2-yl)-1H-tetrazol-5-amine provides an intermediate LogP (~0.5–1.1) that bridges the gap between methyl/ethyl analogs (LogP <0.3) and bulkier tert-butyl or aryl-substituted tetrazoles (LogP >1.8) [1]. This enables systematic exploration of hydrophobic effects on target binding and ADME properties without confounding variables introduced by linear alkyl chains or regioisomeric mixtures.

Fragment-Based Drug Discovery Using Tetrazole Carboxylic Acid Bioisosteres

The 5-aminotetrazole core is a first-choice carboxylic acid bioisostere due to its comparable pKa (~4.5–4.9 vs. ~4.2–4.4 for COOH), similar molecular electrostatic potential, and enhanced metabolic stability [1]. 1-(Propan-2-yl)-1H-tetrazol-5-amine offers a specific N1-substitution pattern that preserves the bioisosteric properties while introducing steric bulk suitable for probing hydrophobic subpockets. This scaffold is positioned for fragment elaboration via the 5-amino group, which serves as a synthetic handle for further functionalization .

Crystal Engineering and Solid-State Materials Requiring Defined Packing

The branched isopropyl substituent at N1 influences the solid-state packing of 5-aminotetrazole derivatives through restricted conformational freedom and defined intermolecular interactions. X-ray crystallographic studies of related N1-branched 5-aminotetrazoles reveal consistent π-π stacking geometries (centroid-centroid distance = 3.4663 Å) and N-H⋯N hydrogen-bonding networks that contribute to predictable crystalline architectures [1]. This property supports applications in crystal engineering, coordination chemistry, and the design of materials with controlled solid-state properties.

Synthetic Methodology Development Requiring Regiospecific Building Blocks

The selective synthesis of N1-alkylated 5-aminotetrazoles remains an active area of methodology research due to the inherent challenges in achieving exclusive 1-position alkylation [1]. Authenticated 1-(propan-2-yl)-1H-tetrazol-5-amine serves as a validated starting material for developing and benchmarking novel selective alkylation protocols, as well as a reference standard for assessing the regioisomeric purity of synthetic products .

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